molecular formula C10H10O4S B1331283 2-(2-Carboxyethylsulfanyl)benzoic acid CAS No. 41907-42-0

2-(2-Carboxyethylsulfanyl)benzoic acid

Cat. No. B1331283
CAS RN: 41907-42-0
M. Wt: 226.25 g/mol
InChI Key: NDKGQQDWNLMZND-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-(2-Carboxyethylsulfanyl)benzoic acid comprises of a benzoic acid core with a carboxyethylsulfanyl group attached . The average mass is 258.248 Da and the monoisotopic mass is 258.019806 Da .

Scientific Research Applications

Solar Energy Conversion

2-(2-Carboxyethylsulfanyl)benzoic acid: can be used to functionalize inorganic semiconductors like SnO2 . This functionalization facilitates interfacial charge-transfer transitions (ICTTs), which are crucial for solar energy conversion applications. The presence of benzoic acid derivatives on the surface of SnO2 nanoparticles enables the absorption of visible light and promotes photoinduced charge separation, enhancing the efficiency of photovoltaic devices .

Chemical Sensing

The same ICTT mechanism that aids in solar energy conversion also has implications in chemical sensing. The functionalized SnO2 nanoparticles with benzoic acid derivatives can be used to detect various chemicals due to the unique functions of visible-light absorption. This could lead to the development of new, more sensitive chemical sensors .

Trypanocidal Activity

Benzoic acid derivatives, including those similar to 2-(2-Carboxyethylsulfanyl)benzoic acid, have shown potential as inhibitors of the enzyme trans-sialidase. This enzyme is a target for anti-Chagas drugs, and the inhibition of trans-sialidase can lead to potent trypanocidal activity, which is crucial for treating Chagas disease .

Future Directions

The future directions for research on 2-(2-Carboxyethylsulfanyl)benzoic acid and similar compounds could involve the development of novel antidiabetic agents . This is based on a study where compounds having benzoic acid as the acidic head exhibited potent anti-diabetic activity . Additionally, understanding the interactions of substrates/products with macromolecular reversible enzymes in different reaction directions could provide a path for engineering decarboxylases with higher carboxylation efficiency .

properties

IUPAC Name

2-(2-carboxyethylsulfanyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4S/c11-9(12)5-6-15-8-4-2-1-3-7(8)10(13)14/h1-4H,5-6H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKGQQDWNLMZND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352412
Record name 2-(2-carboxyethylsulfanyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Carboxyethylsulfanyl)benzoic acid

CAS RN

41907-42-0
Record name 2-(2-carboxyethylsulfanyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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